1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c16-12-5-1-2-6-13(12)19-15(21)17-9-11-10-18-20-8-4-3-7-14(11)20/h1-8,10H,9H2,(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMVJEGGOAEYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=C3C=CC=CN3N=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve the reaction of the pyrazolo[1,5-a]pyridine intermediate with a chlorophenyl isocyanate or a similar reagent.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an appropriate urea derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyridine derivatives. The compound has shown promise as a selective inhibitor of microtubule affinity-regulating kinase (MARK), which is implicated in various cancers and neurodegenerative diseases like Alzheimer's disease. This inhibition could lead to reduced tumor growth and improved patient outcomes .
Anti-inflammatory Properties
Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that these compounds can inhibit inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays have shown effectiveness against several pathogenic bacteria, suggesting its potential use in developing new antibiotics or adjunct therapies for infectious diseases .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of a series of pyrazolo[1,5-a]pyridine derivatives, including 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea. The results indicated that these compounds significantly inhibited tumor cell proliferation in various cancer cell lines. The mechanism was linked to the modulation of cell cycle progression and induction of apoptosis .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation focusing on anti-inflammatory properties, researchers assessed the impact of the compound on cytokine production in human immune cells. The findings revealed a marked reduction in pro-inflammatory cytokines, suggesting that this compound may serve as a therapeutic agent for chronic inflammatory disorders .
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Core Heterocycle : The target compound uses a pyrazolo[1,5-a]pyridin core, whereas analogs like MK86 and Pir-12-5c feature pyrazolo[1,5-a]pyrimidin , which may alter electronic properties and binding affinities .
- Substituents: The 2-chlorophenyl group in the target contrasts with substituents like trifluoromethylphenyl (MK86, Pir-12-5c) or morpholino (Compound 31), which influence steric bulk and hydrophobicity .
- Synthetic Accessibility: The target compound is commercially available, suggesting optimized synthesis. In contrast, MK86’s low yield (3%) highlights synthetic challenges in pyrazolopyrimidinone systems .
Physicochemical and Functional Group Analysis
- Urea Linkage : All compounds retain the urea moiety, critical for hydrogen bonding and target engagement. However, the positioning of the urea (e.g., pyridin-3-ylmethyl vs. pyrimidinylmethyl) affects conformational flexibility .
- Chlorophenyl Positioning : The target’s 2-chlorophenyl group differs from MK82’s 3-chlorophenyl and MK86’s 4-chlorophenyl , which may influence π-π stacking or steric interactions .
Biological Activity
1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications, particularly in cancer treatment and kinase inhibition.
Chemical Structure and Synthesis
The compound features a pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities. The synthesis typically involves the reaction of 2-chlorobenzylamine with pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives under controlled conditions to yield the desired urea compound.
Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyridine can inhibit the growth of various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The GI50 values for these compounds were reported as follows:
Kinase Inhibition
The compound has also been evaluated for its ability to inhibit specific kinases implicated in cancer progression:
- p38 MAP Kinase : A series of derivatives were identified as potent p38 kinase inhibitors, with IC50 values indicating strong activity against this target. The inhibition of p38 MAPK is significant due to its role in inflammatory responses and cancer cell proliferation .
- Aurora Kinase : Another study highlighted that some pyrazolo[1,5-a]pyridine derivatives inhibited Aurora-A kinase with IC50 values as low as , showcasing their potential as targeted cancer therapies .
Study 1: Antitumor Activity Evaluation
In a notable study by Bouabdallah et al., various pyrazolo[1,5-a]pyridine derivatives were synthesized and screened against Hep-2 and P815 cancer cell lines. The most potent compound exhibited an IC50 of against Hep-2 cells .
Study 2: Inhibition of VEGF-Induced Proliferation
Another investigation focused on the inhibition of vascular endothelial growth factor (VEGF)-induced proliferation in human umbilical vein endothelial cells (HUVECs). The compound demonstrated significant inhibition with an IC50 value of , suggesting its utility in anti-angiogenic therapies .
Data Tables
| Activity | Cell Line | IC50 Value () |
|---|---|---|
| Antitumor Activity | MCF7 | 3.79 |
| Antitumor Activity | SF-268 | 12.50 |
| Antitumor Activity | NCI-H460 | 42.30 |
| p38 MAP Kinase Inhibition | Various | 0.067 |
| VEGF-Induced Proliferation Inhibition | HUVECs | 0.30 |
Q & A
Q. How can researchers mitigate solubility limitations in in vivo studies?
- Answer : Formulate using nanocrystal technology :
- Milling : Reduce particle size to <200 nm via wet milling (e.g., zirconia beads, 1000 rpm, 6 h).
- Stabilizers : Use poloxamer 407 (1% w/v) and sodium lauryl sulfate (0.1% w/v).
Assess stability via dynamic light scattering (DLS) over 72 h (PDI <0.3) .
Q. What controls are essential in off-target toxicity screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
